Tert-butyl 3-(difluoromethyl)azetidine-1-carboxylate
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Overview
Description
Tert-butyl 3-(difluoromethyl)azetidine-1-carboxylate is a chemical compound that belongs to the class of azetidines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 3-(difluoromethyl)azetidine-1-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of this compound with suitable reagents to form the desired azetidine ring. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This can include continuous flow processes, automated synthesis, and the use of advanced purification techniques to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 3-(difluoromethyl)azetidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve specific solvents, temperatures, and catalysts to facilitate the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted azetidine derivatives .
Scientific Research Applications
Tert-butyl 3-(difluoromethyl)azetidine-1-carboxylate has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials .
Mechanism of Action
The mechanism of action of tert-butyl 3-(difluoromethyl)azetidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other biomolecules, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to tert-butyl 3-(difluoromethyl)azetidine-1-carboxylate include other azetidine derivatives and fluorinated compounds. Examples include:
- Tert-butyl 3,3-difluoro-2-(hydroxymethyl)azetidine-1-carboxylate
- Tert-butyl 3-(difluoromethyl)-3-(hydroxymethyl)azetidine-1-carboxylate .
Uniqueness
The uniqueness of this compound lies in its specific structural features, such as the presence of the difluoromethyl group and the tert-butyl ester moiety. These features confer distinct chemical and physical properties, making it valuable for specific applications in research and industry .
Biological Activity
Tert-butyl 3-(difluoromethyl)azetidine-1-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, applications in drug discovery, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by the following chemical structure:
- Chemical Formula : C9H14F2N2O2
- Molecular Weight : Approximately 202.22 g/mol
The presence of the difluoromethyl group is critical for its biological activity, influencing its interaction with various biological targets.
This compound interacts with specific enzymes and receptors, modulating their activities. This interaction can lead to various biological effects, such as enzyme inhibition or receptor activation. The exact molecular targets are still under investigation but are thought to involve pathways relevant to cancer and infectious diseases.
Anticancer Properties
Recent studies have highlighted the compound's potential as an anticancer agent. For instance, it has been shown to inhibit cell proliferation in various cancer cell lines:
- Cell Lines Tested : MDA-MB-231 (triple-negative breast cancer), MCF-7 (breast cancer), and others.
- IC50 Values :
The compound exhibits a significant ability to induce apoptosis in cancer cells, which is essential for its therapeutic potential.
Antimicrobial Activity
Some derivatives of azetidine compounds have demonstrated antimicrobial properties against various bacterial strains. While specific data on this compound is limited, the structural similarities with other active compounds suggest potential efficacy against pathogens.
Research Findings and Case Studies
Several studies have investigated the compound's biological activity:
- Cell Proliferation Inhibition :
- Mechanistic Studies :
- Comparison with Known Anticancer Agents :
Table: Summary of Biological Activities
Activity Type | Target Cell Line | IC50 (μM) | Notes |
---|---|---|---|
Anticancer | MDA-MB-231 | 0.126 | Strong inhibition of cell proliferation |
Anticancer | MCF-7 | Higher | Selective for cancer cells |
Antimicrobial | Various Bacterial Strains | TBD | Potential activity based on structural similarities |
Properties
IUPAC Name |
tert-butyl 3-(difluoromethyl)azetidine-1-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15F2NO2/c1-9(2,3)14-8(13)12-4-6(5-12)7(10)11/h6-7H,4-5H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NHKSMFCAJROIRQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C1)C(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15F2NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.22 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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